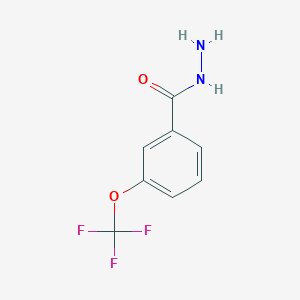

3-(Trifluoromethoxy)benzohydrazide

Description

Properties

IUPAC Name |

3-(trifluoromethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(14)13-12/h1-4H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEXCWJCDZXJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396618 | |

| Record name | 3-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321195-88-4 | |

| Record name | Benzoic acid, 3-(trifluoromethoxy)-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321195-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(trifluoromethoxy)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-(Trifluoromethoxy)benzoic Acid or Derivatives

The trifluoromethoxy group is introduced onto the benzene ring through halogenation and fluorination steps starting from chlorinated precursors. A representative industrially relevant process involves:

- Chlorination and Radical Initiation: Starting from 4-chlorobenzotrifluoride and anisole under UV illumination with radical initiators and chlorine gas at 90–100°C.

- Fluorination: Conversion of trichloromethoxybenzene to trifluoromethoxybenzene using anhydrous hydrogen fluoride (HF) at 80°C under pressure (30–35 kg/cm²).

- Nitration: Nitration of trifluoromethoxybenzene with a mixture of concentrated sulfuric and nitric acids at 0–35°C to yield nitro-substituted trifluoromethoxybenzene isomers, predominantly the para isomer (~90%).

The crude products are purified by solvent extraction (e.g., dichloromethane layer separation), evaporation, and distillation to isolate pure trifluoromethoxybenzene derivatives with purities ranging from 90% to 99.5%.

Esterification

The 3-(trifluoromethoxy)benzoic acid or its derivatives are then esterified to form ethyl 3-(trifluoromethoxy)benzoate, typically using ethanol under acidic or catalytic conditions. This ester serves as the substrate for hydrazide formation.

Conversion to 3-(Trifluoromethoxy)benzohydrazide

Reaction with Hydrazine Hydrate

The key step involves the nucleophilic substitution of the ester group by hydrazine hydrate to form the hydrazide:

- Reaction Conditions: Ethyl 3-(trifluoromethoxy)benzoate is refluxed with hydrazine hydrate in ethanol for approximately 16 hours.

- Yield and Purity: This reaction typically affords this compound in high yields (~96%) with minimal side products.

Workup and Purification

After completion, the reaction mixture is concentrated under reduced pressure. The crude hydrazide is purified by recrystallization or filtration to obtain the pure compound.

Alternative Synthetic Approaches and Related Hydrazide Syntheses

While direct literature on alternative methods for this compound is limited, analogous hydrazide syntheses provide insight:

- Hydrazide-Hydrazone Formation: Substituted benzoic acid hydrazides can be synthesized by reacting benzoic acid derivatives with hydrazine, followed by condensation with aldehydes under reflux in acetonitrile for 6 hours.

- Hydrazide Derivatives of Benzothiazole: Hydrazine hydrate reacts with mercaptobenzothiazole derivatives in ethanol under reflux for 5 hours, monitored by TLC, yielding hydrazides with 80–93% yield. This demonstrates the robustness of hydrazine hydrate in hydrazide formation.

These methods underscore the general applicability of hydrazine hydrate in converting esters or acid derivatives to hydrazides under reflux conditions.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination & Radical Initiation | 4-Chlorobenzotrifluoride, anisole, chlorine, radical initiator, UV light | 90–100°C | 4–5 hours | Not specified | Radical chlorination under UV illumination |

| Fluorination | Trichloromethoxybenzene, anhydrous HF | 80°C, 30–35 kg/cm² pressure | 4–6 hours | Not specified | Conversion to trifluoromethoxybenzene |

| Nitration | Trifluoromethoxybenzene, H2SO4 + HNO3 | 0–35°C | 2–5 hours | ~90% (para isomer) | Mixture of isomers, para major |

| Esterification | 3-(Trifluoromethoxy)benzoic acid + ethanol | Reflux | Several hours | Not specified | Formation of ethyl ester |

| Hydrazide Formation | Ethyl 3-(trifluoromethoxy)benzoate + hydrazine hydrate in ethanol | Reflux | ~16 hours | ~96% | High yield, standard hydrazide synthesis |

Research Findings and Analytical Characterization

- The hydrazide product is typically characterized by spectroscopic methods such as FTIR, ^1H-NMR, and ^13C-NMR to confirm the presence of hydrazide functional groups and trifluoromethoxy substitution.

- Crystallographic studies on related hydrazide derivatives reveal non-planar molecular structures stabilized by hydrogen bonding networks, which may influence the compound’s physical properties and reactivity.

- Purity levels achieved in industrial processes range from 90% to 99.5%, with purification steps including distillation, solvent extraction, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while reduction can produce trifluoromethoxybenzylamines.

Scientific Research Applications

Antimicrobial Activity

3-(Trifluoromethoxy)benzohydrazide has been investigated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of this compound exhibit notable activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Key Findings:

- The compound and its derivatives were synthesized and tested, revealing varying degrees of effectiveness.

- Structure–activity relationships indicate that the presence of the trifluoromethoxy group enhances antimicrobial potency compared to similar compounds lacking this functional group .

Anticancer Potential

Recent research has highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated that this compound can induce cytotoxic effects in several cancer cell lines, including those derived from pancreatic and gastric cancers.

Cytotoxicity Studies:

- Assays such as MTT and Alamar Blue have been employed to evaluate cell viability post-treatment.

- The results suggest that the compound may serve as a basis for further development in cancer therapy, particularly due to its ability to reduce cell viability significantly.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmission and are targets for therapeutic agents in neurodegenerative diseases.

Inhibition Studies:

- Hydrazones derived from this compound have shown dual inhibition of AChE and BuChE with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE.

- The most potent inhibitors were identified, with specific structural modifications leading to enhanced activity against these enzymes .

Case Studies and Research Findings

Several case studies have provided insights into the applications of this compound:

- Inhibition of Trypanosoma cruzi : High-throughput screening methods indicated effective inhibition of T. cruzi at concentrations that did not exhibit significant cytotoxicity to host cells.

- Antimicrobial Screening : Various derivatives were synthesized and evaluated for their antimicrobial properties against common pathogens, demonstrating varying degrees of effectiveness.

- Anticancer Activity Assessment : Research involving multiple cancer cell lines showed that treatment with this compound resulted in reduced cell viability, suggesting potential for use in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(trifluoromethoxy)benzohydrazide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is part of .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzohydrazide scaffold significantly influences biological activity:

- 4-(Pyrimidin-2-ylamino)benzohydrazide (para-substituted) demonstrated superior antitumor activity against HepG2 cells compared to its 3-substituted analog, attributed to better binding interactions with cellular targets .

- 3-(Trifluoromethoxy)benzohydrazide vs. 4-(trifluoromethyl)benzohydrazide : The trifluoromethoxy group (-OCF₃) at the meta position provides enhanced electron-withdrawing effects and metabolic stability compared to the para-trifluoromethyl (-CF₃) group, which may improve pharmacokinetic profiles .

Functional Group Modifications

Replacing the hydrazide moiety or modifying substituents alters reactivity and bioactivity:

- Hydrazones derived from this compound : Compound 7l (N’-(4-hydroxy-3,5-dimethoxybenzylidene)-3-(trifluoromethoxy)benzohydrazide) exhibited a melting point of 209–211°C and 79.62% yield, whereas H19 (a methoxybenzylidene derivative) showed a higher yield (82.68%) but lower melting point (230–232°C), suggesting substituent-dependent crystallinity .

- Trifluoromethoxy vs. Trifluoromethyl : Derivatives with -OCF₃ (e.g., compound 25 in ) showed distinct NMR shifts (δ: 11.44 ppm for NH) compared to -CF₃ analogs, reflecting differences in electronic environments .

Biological Activity

3-(Trifluoromethoxy)benzohydrazide (TFMBH) is an organic compound notable for its unique trifluoromethoxy group and hydrazide functionality. This compound has garnered attention in the realm of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and antimicrobial agent. This article delves into the biological activity of TFMBH, exploring its mechanisms, efficacy in various applications, and relevant research findings.

Structure

The molecular formula of this compound is . It features a benzene ring substituted with a trifluoromethoxy group (-OCF3) and a hydrazide group (-CONHNH2).

TFMBH interacts with various enzymes and proteins, influencing their activity. It has been identified as an inhibitor of hydrolase enzymes, affecting the hydrolysis of specific substrates. The compound's ability to modulate cell signaling pathways and gene expression highlights its multifaceted role in cellular processes.

Enzyme Inhibition

TFMBH primarily functions as an enzyme inhibitor. It binds to the active sites of target enzymes, preventing substrate interactions and subsequent catalytic actions. This mechanism is crucial in therapeutic contexts where enzyme modulation can alter disease progression.

Cellular Effects

The compound has shown significant effects on cell signaling pathways, particularly those involving kinases. By altering phosphorylation states of key proteins, TFMBH can influence various cellular outcomes, including proliferation and apoptosis.

Subcellular Localization

The localization of TFMBH within cellular compartments (e.g., nucleus, mitochondria) is essential for its biological activity. Targeting specific organelles allows for more precise modulation of cellular functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TFMBH derivatives. For instance, hydrazones derived from similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The inhibition potency varies based on structural modifications; compounds with electronegative substituents showed enhanced activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 µM to 881.1 µM .

Antitubercular Activity

Research indicates that derivatives of TFMBH exhibit promising antitubercular activity. One study reported a minimum inhibitory concentration (MIC) of 4 µM against Mycobacterium tuberculosis for a camphor-based derivative, suggesting significant potential for developing new treatments against resistant strains .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity against various cell lines have shown that certain derivatives maintain selectivity while exerting cytostatic effects. The balance between efficacy and safety is critical for therapeutic applications .

Case Studies and Research Findings

Q & A

Q. What synthetic protocols are commonly used to prepare 3-(Trifluoromethoxy)benzohydrazide?

The compound is synthesized via refluxing 3-(trifluoromethoxy)benzoic acid with hydrazine hydrate in ethanol, followed by purification through recrystallization. This method, adapted from similar benzohydrazide syntheses, ensures high yield and purity. Key steps include controlling reaction temperature (70–80°C) and stoichiometric excess of hydrazine hydrate to drive the reaction to completion .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

- FTIR : Confirms the presence of functional groups (e.g., C=O at ~1637 cm⁻¹, N–H at ~3299 cm⁻¹) .

- NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and trifluoromethoxy group signals .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M-H]⁺ at m/z 382.90 for hydrazone derivatives) .

- Elemental Analysis : Ensures purity by matching calculated vs. observed C, H, N percentages (e.g., C: 53.13% calc. vs. 53.33% found) .

Q. What are the typical hydrazone derivatives derived from this compound?

Derivatives are synthesized by condensing the hydrazide with aldehydes or ketones. For example, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-3-(trifluoromethoxy)benzohydrazide (7l) is prepared using 4-hydroxy-3,5-dimethoxybenzaldehyde under acidic conditions, yielding 79.6% after recrystallization .

Advanced Research Questions

Q. How do this compound derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)?

Derivatives exhibit dual AChE/BuChE inhibition via mixed-type or competitive mechanisms. For example:

Q. What computational strategies are used to model the binding of this compound derivatives to enzyme targets?

AutoDock4 and molecular dynamics simulations are employed to predict binding modes. Key steps include:

- Receptor Flexibility : Side-chain residues (e.g., Trp86 in AChE) are allowed limited flexibility during docking .

- Scoring Functions : Binding energies (ΔG) are calculated to rank ligand efficacy (e.g., derivative 2l shows ΔG = -9.2 kcal/mol for AChE) .

- Validation : Redocking experiments with known inhibitors (e.g., donepezil) ensure methodological accuracy .

Q. How can structural modifications optimize the anticancer activity of this compound derivatives?

Introducing dihydropyrazole or triazole moieties enhances activity against EGFR kinase. For example:

- H18 : Incorporates a naphthyl-dihydropyrazole group, showing IC₅₀ = 1.2 µM against MCF-7 cells .

- H22 : A methoxyphenyl substituent improves solubility and reduces cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .

Q. What strategies resolve contradictions in reported IC₅₀ values for cholinesterase inhibition?

- Enzyme Source Variability : Use standardized human recombinant enzymes to minimize interspecies differences .

- Assay Conditions : Control pH (8.0 for Ellman’s method) and substrate concentration (0.5 mM acetylthiocholine) .

- Statistical Validation : Triplicate measurements with error margins <5% ensure reproducibility .

Methodological Considerations

Q. How to design hydrazone derivatives for central nervous system (CNS) targeting?

Follow Lipinski’s Rule of Five:

- LogP : <5 (e.g., 7l LogP = 2.08) to ensure blood-brain barrier permeability .

- Molecular Weight : <500 Da (e.g., 2l MW = 384.09) .

- Hydrogen Bond Acceptors : <10 (e.g., 7l has 5 acceptors) .

Q. What in vitro models assess cytotoxicity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.